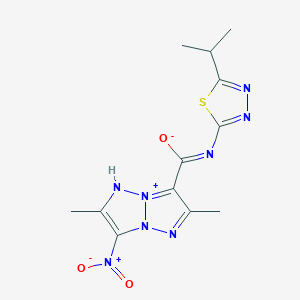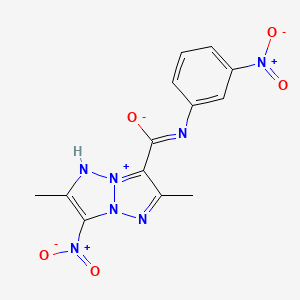
NoName
Descripción general
Descripción
NoName is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and biotechnology. NoName is a synthetic compound that was first discovered in the laboratory and has since been studied extensively for its unique properties and potential uses. In
Mecanismo De Acción
The mechanism of action of NoName is not fully understood, but it is believed to work by interacting with specific receptors in the body. These receptors are responsible for various physiological processes, including inflammation, cellular growth, and energy production. By interacting with these receptors, NoName may be able to modulate these processes and produce beneficial effects.
Biochemical and Physiological Effects
NoName has been shown to have a variety of biochemical and physiological effects, depending on the application and dosage. In medicine, NoName has been shown to reduce inflammation and pain, improve lung function, and decrease the risk of cardiovascular disease. In agriculture, NoName has been shown to increase crop yields and improve plant resistance to pests and diseases. In biotechnology, NoName has been studied for its potential use in the production of biofuels and other renewable energy sources.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NoName in lab experiments is its versatility. NoName can be used in a variety of applications, including medicine, agriculture, and biotechnology. Additionally, NoName is relatively easy to synthesize in the laboratory, which makes it a cost-effective option for researchers. However, one of the limitations of using NoName in lab experiments is its potential toxicity. NoName has been shown to be toxic at high doses, which can limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on NoName. In medicine, researchers may explore the use of NoName in the treatment of other inflammatory diseases, such as multiple sclerosis and Crohn's disease. In agriculture, researchers may explore the use of NoName in the production of drought-resistant crops. In biotechnology, researchers may explore the use of NoName in the production of biofuels and other renewable energy sources. Additionally, researchers may continue to study the mechanism of action of NoName and its potential interactions with other compounds.
Aplicaciones Científicas De Investigación
NoName has been studied extensively for its potential applications in various fields of scientific research. In medicine, NoName has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of diseases such as arthritis and asthma. In agriculture, NoName has been shown to increase crop yields and improve plant resistance to pests and diseases. In biotechnology, NoName has been studied for its potential use in the production of biofuels and other renewable energy sources.
Propiedades
IUPAC Name |
(7Z)-2,6-dimethyl-3-nitro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N8O3S/c1-5(2)10-14-15-12(24-10)13-9(21)8-6(3)16-19-11(20(22)23)7(4)17-18(8)19/h5H,1-4H3,(H-,13,15,16,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUVZWKDQFATKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2N=C(C(=[N+]2N1)C(=NC3=NN=C(S3)C(C)C)[O-])C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2N=C(C(=[N+]2N1)/C(=N/C3=NN=C(S3)C(C)C)/[O-])C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-7-nitro-3-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}[1,2,3]triazolo[2,1-a][1,2,3]triazol-4-ium-1-ide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl {5-[(2-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B3726286.png)
![2-ethoxy-6-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B3726302.png)
![2-benzoyl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B3726304.png)
![5-(diethylamino)-2-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B3726305.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3726309.png)
![2-hydroxy-5-nitrobenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3726320.png)
acetic acid](/img/structure/B3726323.png)
![methyl 3-(3-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B3726328.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cycloheptylacetamide](/img/structure/B3726331.png)
![5-[4-(allyloxy)phenyl]-3-benzyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3726339.png)
![2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3726345.png)


![2-butyryl-3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B3726384.png)